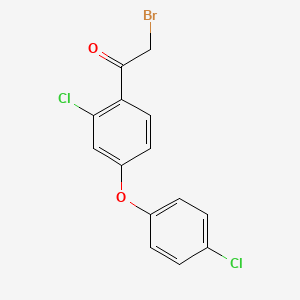
2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone
Cat. No. B3301064
M. Wt: 360 g/mol
InChI Key: OQBGLIOEWKCXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09247747B2
Procedure details


1,2,4-Triazole (249 g) was added carefully (small portions) to a mixture of sodium hydride (85 g) in THF (6000 mL). After 30 minutes a solution of 2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (1322 g) in THF (500 mL) was slowly added and the mixture was stirred for 150 min. The pH was adjusted to 7 with dil. hydrochloric acid whereupon water was added (3000 mL). The precipitate was filtered off and washed with MTBE. The organic phase was then concentrated and the resulting solid was filtered off to yield the desired material (1008 g).



Quantity
1322 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[H-].[Na+].Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([O:18][C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)=[CH:14][C:13]=1[Cl:26])=[O:11].Cl>C1COCC1.O>[Cl:26][C:13]1[CH:14]=[C:15]([O:18][C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)[CH:16]=[CH:17][C:12]=1[C:10](=[O:11])[CH2:9][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
249 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CN=C1
|
Step Two
|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
6000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
1322 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=C(C=C(C=C1)OC1=CC=C(C=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 150 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added (3000 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with MTBE
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase was then concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid was filtered off
|
Outcomes


Product
Details
Reaction Time |
150 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)OC1=CC=C(C=C1)Cl)C(CN1N=CN=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1008 g | |
| YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

